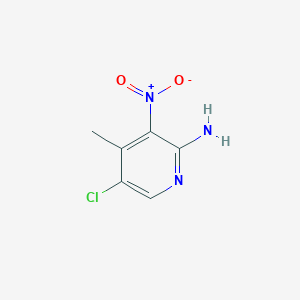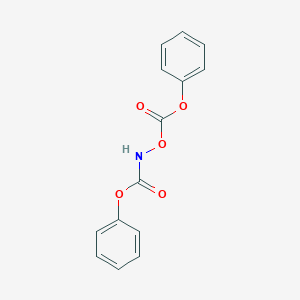
2-Amino-5-Chlor-4-methyl-3-nitropyridin
Übersicht
Beschreibung
5-Chloro-4-methyl-3-nitropyridin-2-amine (5-Cl-4-Me-3-NO2-2-NH2) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in biochemical and physiological research. This compound has been used in the synthesis of a variety of compounds, as well as in the study of the mechanism of action of these compounds.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
- Zwischenprodukt in der Synthese: 2-Amino-5-Chlor-4-methyl-3-nitropyridin dient als Zwischenprodukt bei der Synthese von 5-Amino-Azaoxindol-Derivaten. Diese Derivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten potenzielle Anwendungen in der Arzneimittelentwicklung .
- Aurora-Kinase und FLT3-Hemmung: Forscher untersuchen diese Verbindung auf ihre Rolle bei der Herstellung pharmakologisch aktiver Moleküle, die auf die Aktivität der Aurora-Kinase und/oder FLT3 abzielen. Diese Kinasen spielen eine entscheidende Rolle bei der Zellteilung und der Entstehung von Krebs .
Zytotoxizitätsstudien
- 1-Deaza-6-Methylthiopurin-Ribonucleosid: this compound wirkt als Zwischenprodukt bei der Synthese von 1-Deaza-6-Methylthiopurin-Ribonucleosid. Diese Verbindung hat zytotoxische Wirkungen gezeigt und könnte Anwendungen in der Krebsforschung finden .
Pflanzenschutzmittel und Pestizide
- Organische Synthese: Die Verbindung ist ein wertvoller Rohstoff und Zwischenprodukt in der organischen Synthese. Sie trägt zur Entwicklung von Pflanzenschutzmitteln und Pestiziden bei .
Gewebsanalyse und Peptidstudien
- Matrix-Mischungszubereitung: Forscher verwenden 2-Amino-4-methyl-5-nitropyridin, um Matrix-Mischungen für die direkte Gewebsanalyse von Peptiden herzustellen. Diese Anwendung ist relevant in der Proteomik- und Metabolomikforschung .
Zentralnervöse (ZNS-)aktive Verbindungen
- Herstellung von ZNS-aktiven Molekülen: Die Verbindung kann verwendet werden, um Moleküle mit potenzieller Aktivität im zentralen Nervensystem zu erzeugen. Forscher untersuchen ihre Auswirkungen auf die neuronale Funktion und neurodegenerative Erkrankungen .
Farbstoffe und Farbmittel
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKTQALVZANCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614287 | |
| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148612-17-3 | |
| Record name | 5-Chloro-4-methyl-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148612-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)








![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)